molecular formula C17H22N2OS2 B2759860 2-(thiophen-2-yl)-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)acetamide CAS No. 953916-97-7

2-(thiophen-2-yl)-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)acetamide

Cat. No. B2759860
M. Wt: 334.5
InChI Key: XPPHFZLITWOROP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of a compound containing both thiophene and piperidine moieties would likely involve the formation of the piperidine ring, followed by the introduction of the thiophene groups. This could potentially be achieved through a series of condensation and cyclization reactions23.



Molecular Structure Analysis

The molecular structure of this compound would likely exhibit the aromaticity of the thiophene rings and the basicity of the piperidine nitrogen. The presence of these functional groups could confer interesting chemical properties to the molecule1.



Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the thiophene and piperidine moieties. Thiophenes are known to undergo electrophilic aromatic substitution reactions, while piperidines can act as bases and nucleophiles23.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the polar piperidine group could increase its solubility in polar solvents, while the aromatic thiophene rings could contribute to its stability1.


Scientific Research Applications

Pharmacological Characterization

A related compound, 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242), has been characterized as a novel κ-opioid receptor antagonist. It shows high affinity for human, rat, and mouse κ-opioid receptors and exhibits potential for treating depression and addiction disorders (Grimwood et al., 2011).

Salt Formation and Pharmaceutical Applications

A study presented a new salt formation of a compound structurally similar to the one , demonstrating its use in pharmaceutical compositions and therapeutic applications (ジュリアン・ジョヴァンニーニ et al., 2005).

Inhibitor for Cholesterol O-Acyltransferase-1

Another compound, 2-(4-(2-((1 H-Benzo[ d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)- N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide hydrochloride, has been identified as a potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase, suggesting potential for treating diseases involving ACAT-1 overexpression (Shibuya et al., 2018).

Nanocatalysis in Chemical Synthesis

Nano magnetite (Fe3O4) was used as a catalyst for the synthesis of derivatives involving similar compounds, indicating an efficient method for the synthesis of complex organic molecules (Mokhtary & Torabi, 2017).

DNA and Protein Binding Studies

Research involving N-(4-hydroxy-3-(morpholino(phenyl)methyl)phenyl) acetamide and related compounds revealed interactions with DNA and proteins, indicating potential applications in molecular biology and pharmacology (Raj, 2020).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with all chemicals, appropriate safety precautions should be taken when handling it23.


Future Directions

properties

IUPAC Name

2-thiophen-2-yl-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2OS2/c20-17(11-15-3-1-9-21-15)18-12-14-5-7-19(8-6-14)13-16-4-2-10-22-16/h1-4,9-10,14H,5-8,11-13H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPPHFZLITWOROP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)CC2=CC=CS2)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(thiophen-2-yl)-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)acetamide

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